molecular formula C8H7ClN2 B186594 8-(Chloromethyl)imidazo[1,2-a]pyridine CAS No. 167883-99-0

8-(Chloromethyl)imidazo[1,2-a]pyridine

Cat. No. B186594
M. Wt: 166.61 g/mol
InChI Key: QKWWHWXIZVRRNK-UHFFFAOYSA-N
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Description

8-(Chloromethyl)imidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are an important class of fused nitrogen-bridged heterocyclic compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, such as those derived from imidazole and pyridine, are pivotal in organic synthesis and medicinal chemistry due to their versatile synthetic intermediates and biological importance. These compounds are integral in forming metal complexes, designing catalysts, and facilitating asymmetric catalysis and synthesis. Notably, certain N-oxide derivatives exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory effects, underscoring their potential in drug development investigations (Li et al., 2019).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The scaffold of imidazo[1,2-b]pyridazine, closely related to 8-(Chloromethyl)imidazo[1,2-a]pyridine, is an important heterocyclic nucleus in medicinal chemistry. It has provided various bioactive molecules, including the kinase inhibitor ponatinib, prompting a resurgence in exploring new derivatives for therapeutic applications. This review underscores the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-containing derivatives, offering insights for medicinal chemists in the quest for novel compounds with improved pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Pyrimidine Appended Optical Sensors and Biological Applications

Compounds containing heteroatoms, including pyrimidine derivatives, are critical in organic chemistry for their roles in synthesizing optical sensors and biological applications. Pyrimidine derivatives, in particular, are noted for their exquisite sensing materials and a range of medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, highlighting their significance in developing new optical sensors and therapeutic agents (Jindal & Kaur, 2021).

Imidazo[1,2-a]pyrimidines and Related Compounds

Imidazo[1,2-a]pyrimidines and their derivatives, which share structural similarities with 8-(Chloromethyl)imidazo[1,2-a]pyridine, have been synthesized and studied for their biological activities and secondary applications such as corrosion inhibition. This review aims to provide a comprehensive overview of the synthetic approaches to these heterocyclic moieties and their applications, hoping to inspire further research and development in this area (Kobak & Akkurt, 2022).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

8-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWWHWXIZVRRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616657
Record name 8-(Chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Chloromethyl)imidazo[1,2-a]pyridine

CAS RN

167883-99-0
Record name 8-(Chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of imidazo[1,2-a]pyridin-8-ylmethanol (800 mg) and excess thionyl chloride was stirred at 70-80° C. for 8 h. Excess thionyl chloride was removed under vacuum. The residue was then diluted with toluene and evaporated. This procedure was repeated 3 times.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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